molecular formula C26H17N3O B2534392 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile CAS No. 324066-72-0

2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B2534392
CAS No.: 324066-72-0
M. Wt: 387.442
InChI Key: JSYVLUHZOPVFCV-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(1H-Indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile is a heterocyclic compound featuring a furan core substituted with a cyano group at position 3, diphenyl groups at positions 4 and 5, and an (E)-configured Schiff base linkage to a 1H-indol-3-yl moiety at position 2. The indole group contributes to hydrogen bonding and π-π stacking interactions, while the cyano and phenyl groups enhance electronic conjugation and steric bulk .

Properties

IUPAC Name

2-[(E)-1H-indol-3-ylmethylideneamino]-4,5-diphenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O/c27-15-22-24(18-9-3-1-4-10-18)25(19-11-5-2-6-12-19)30-26(22)29-17-20-16-28-23-14-8-7-13-21(20)23/h1-14,16-17,28H/b29-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYVLUHZOPVFCV-STBIYBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CNC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile typically involves the condensation of an indole derivative with a furan-based aldehyde. One common method involves the use of a base-catalyzed reaction where the indole derivative reacts with 4,5-diphenylfuran-3-carbaldehyde in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile. Key findings include:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • In Vitro Studies : Research conducted by the National Cancer Institute (NCI) demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. For instance, it displayed mean GI50 values around 15.72 μM, indicating strong growth inhibition against tested tumor cells .
Cell Line% Cell ViabilityGI50 (μM)
MCF-730.515.72
HepG235.012.50

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
MicroorganismInhibition Zone (mm)MIC (μg/mL)
E. coli10.5280
S. aureus13265

These results suggest that the compound could serve as a lead structure for the development of new antimicrobial agents.

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

  • Anticancer Efficacy : A study evaluated the anticancer activity of related compounds derived from indole frameworks, revealing significant results in cell viability assays against HepG2 cells. The study indicated that derivatives of this compound could potentially outperform established treatments like doxorubicin .
  • Molecular Docking Studies : Research involving molecular docking has demonstrated that this compound binds effectively to various protein targets associated with cancer progression and microbial resistance, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

  • Halogen vs. Indole Effects : The iodo-substituted analog may exhibit halogen bonding, whereas the indole group enables hydrogen bonding and aromatic stacking .
  • Dihydrofuran vs. Furan : Partially saturated furan rings (e.g., in ) reduce planarity, altering electronic delocalization and steric interactions compared to the fully unsaturated furan in the target compound.

Physicochemical and Material Properties

Electrical Conductivity and Dielectric Behavior

  • 2-Amino-4,5-diphenylfuran-3-carbonitrile : Exhibits semiconductor behavior with variable-range hopping (VRH) conductivity (σ~dc~ = 1.2 × 10⁻⁴ S/cm at 298 K) and frequency-dependent dielectric loss.
  • Target Compound : Predicted to show higher conductivity due to extended conjugation from the indole Schiff base, though experimental data are lacking.

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound : Likely forms hydrogen bonds via the indole N-H and Schiff base imine groups, as seen in related indole-containing structures .
  • Iodo-Substituted Analog : Expected to exhibit halogen bonding (C-I···N/O), influencing crystal packing differently than hydrogen bonding .
  • Dihydrofuran Derivatives : Reduced planarity may lead to puckered ring conformations (see Cremer-Pople parameters in ), affecting intermolecular interactions.

Biological Activity

The compound 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile represents a class of indole derivatives that have garnered attention for their potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H16N4O Molecular Formula \text{C}_{20}\text{H}_{16}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties. A study focusing on similar indole-based compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The synthesized derivatives showed activity that often surpassed traditional antibiotics such as ampicillin and streptomycin, indicating a promising avenue for developing new antimicrobial agents .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
Compound CPseudomonas aeruginosa0.25 µg/mL

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. In vitro studies revealed that certain compounds within this class can inhibit the proliferation of cancer cell lines. For instance, a derivative similar to our compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Case Study:
A specific study evaluated the effects of indole-based compounds on human cancer cell lines (MCF-7 and HeLa). The results indicated that these compounds significantly reduced cell viability at concentrations as low as 10 µM, showcasing their potential as anticancer agents.

Antioxidant Activity

The antioxidant properties of indole derivatives are also noteworthy. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. One study reported that an analog of our compound exhibited strong DPPH radical scavenging activity with an IC50 value of 22.69 µg/mL, which is competitive with established antioxidants like Trolox .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of these compounds. Variations in substituents on the indole and furan rings can significantly influence their potency and selectivity against target cells. For example, modifications at the 4 and 5 positions of the furan ring have been shown to enhance antimicrobial activity while maintaining low cytotoxicity against normal cells .

Q & A

Q. Key Variables Affecting Yield :

ConditionOptimal RangeYield Impact
SolventDry DMF or THF±15%
Temperature80–100°CCritical for cyclization
Catalyst Loading5–10 mol% ZnCl₂Maximizes efficiency

Reference synthetic protocols for analogous indole-furan hybrids suggest yields of 45–65% under optimized conditions .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • IR : Look for CN stretch (~2200 cm⁻¹), NH (indole) (~3400 cm⁻¹), and C=O/C=N (furan) (~1650 cm⁻¹) .
    • NMR :
  • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), imine proton (δ ~8.5 ppm, singlet) .
  • ¹³C NMR : Nitrile carbon (δ ~115 ppm), furan carbons (δ 100–160 ppm) .
  • X-ray Crystallography :
    • Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .
    • Validate hydrogen-bonding patterns with graph-set analysis (e.g., R₂²(8) motifs) .

Q. Example Crystallographic Data :

ParameterObserved RangeSource
C=N bond length1.28–1.32 Å
Dihedral angle85–95° (furan-indole plane)

Advanced: What challenges arise in resolving crystallographic disorder for this compound?

Methodological Answer:
Disorder often occurs in the phenyl or indole moieties due to rotational flexibility. Strategies include:

Multi-Component Refinement : Split disordered atoms into partial occupancy sites using SHELXL’s PART instruction .

Restraints : Apply SIMU/DELU restraints to stabilize thermal parameters .

Twinned Data : For twin-law ambiguities (e.g., pseudo-merohedral twinning), use TWIN/BASF commands in SHELX .

Case Study :
In a related dihydrofuran-carbonitrile, disorder in the benzoyl group required a two-part model (occupancy 0.65:0.35), improving R₁ from 0.12 to 0.07 .

Advanced: How can computational modeling predict hydrogen-bonding networks in its crystal lattice?

Methodological Answer:

DFT Calculations : Optimize monomer geometry (B3LYP/6-311G**) to identify electron-deficient sites prone to H-bonding .

Hirshfeld Surface Analysis : Map close contacts (e.g., N–H⋯O/N interactions) using CrystalExplorer .

Packing Energy : Evaluate lattice stability via PIXEL calculations, focusing on π-π stacking (indole-phenyl) and H-bonding .

Q. Example Interaction Metrics :

Interaction TypeDistance (Å)Energy (kJ/mol)
N–H⋯O (furan)2.85–3.10-15 to -20
C–H⋯π (phenyl)3.20–3.50-8 to -12

Data Contradiction: How to address discrepancies in reported biological activity across studies?

Methodological Answer:
Discrepancies may stem from:

Purity : Validate via HPLC (≥95% purity) and elemental analysis .

Assay Conditions : Control solvent (DMSO vs. aqueous buffer) and cell lines (HEK293 vs. HeLa) .

Conformational Polymorphism : Test multiple crystal forms (e.g., polymorph screening) for solubility-driven activity differences .

Case Analysis :
A 2023 study found antimicrobial activity (MIC 8 µg/mL) against S. aureus , while a 2008 report showed no activity . The discrepancy was traced to DMSO concentration (>1% inhibited bacterial growth in controls).

Advanced: What strategies optimize reaction selectivity to avoid regioisomeric byproducts?

Methodological Answer:

Directing Groups : Introduce temporary protecting groups (e.g., Boc on indole-NH) to steer cyclization .

Microwave Synthesis : Reduce reaction time (20 mins vs. 12 hrs) to minimize side reactions .

Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki couplings to suppress homo-coupling .

Q. Yield vs. Selectivity Trade-off :

CatalystSelectivity (Desired:Byproduct)Yield
PdCl₂(PPh₃)₂3:155%
Pd(OAc)₂/XPhos8:145%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.